![molecular formula C16H14N4O3S B2367436 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903398-65-1](/img/structure/B2367436.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

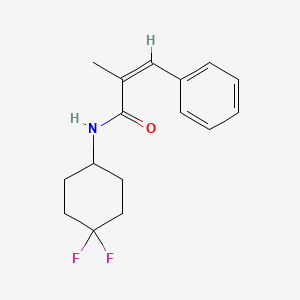

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It’s a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom .

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories .Applications De Recherche Scientifique

Organic Semiconductors

Benzo[d][1,2,3]thiadiazole (BT) Derivatives in Semiconducting Polymers

Research by Chen et al. (2016) on benzo[d][1,2,3]thiadiazole (isoBT) derivatives, closely related to the chemical structure of interest, demonstrates their application in the realization of high-performance organic semiconductors. These semiconductors find usage in transistors, solar cells, photodetectors, and thermoelectrics due to their electron-deficient nature and the ability to complement BT in enabling optoelectronic devices with high device performance. The study presents the synthesis, characterization, and implementation of isoBT-based small molecules and polymers, highlighting their architectural and electronic structural differences and their impact on device performance (Chen et al., 2016).

Pharmacological Properties

Angiotensin II Receptor Antagonists

A study by Kohara et al. (1996) on benzimidazole derivatives bearing acidic heterocycles, including thiadiazole moieties, reveals their potential as novel tetrazole bioisosteres with angiotensin II receptor antagonistic activities. This research underscores the significance of thiadiazole rings in developing nonpeptide angiotensin II receptor antagonists, offering insights into the drug's improved bioavailability and lipophilicity (Kohara et al., 1996).

Materials Science and Detection Applications

Photoluminescent Compounds for Explosive Detection

Jiang et al. (2015) explore the synthesis and application of photoluminescent compounds based on 1,4(benzo-{2,1′-3})-thiadiazole derivatives for explosive detection. This research highlights the intramolecular charge-transfer characteristics of these compounds, demonstrating their potential in sensitive detection of explosive compounds like picric acid through photoluminescent variations and titration experiments (Jiang et al., 2015).

Anticancer Research

Anticancer Evaluation of Thiadiazole Derivatives

Research by Tiwari et al. (2017) into Schiff’s bases containing a thiadiazole scaffold and benzamide groups indicates their promising anticancer activity. This study underscores the potential of thiadiazole and benzamide moieties in developing compounds with significant in vitro anticancer efficacy against various human cancer cell lines, contributing to the exploration of novel anticancer agents (Tiwari et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-6-17-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFOIQUBSLTID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)

![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)

![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)

![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)